(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate

193 nm photoresist thermal stability post-apply bake

(4-Methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, commercially designated as Mevalonic Lactone Methacrylate (MLMA), is a specialty methacrylate monomer combining a polymerizable methacryloyl group with a six-membered δ-valerolactone (oxane) ring. With molecular formula C₁₀H₁₄O₄ and molecular weight 198.22 g·mol⁻¹, MLMA is supplied as a colorless-to-light-yellow liquid stabilized with monomethyl ether hydroquinone (MEHQ), typically at purities ≥97.0% (GC).

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 177080-66-9
Cat. No. B176524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
CAS177080-66-9
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1(CCOC(=O)C1)C
InChIInChI=1S/C10H14O4/c1-7(2)9(12)14-10(3)4-5-13-8(11)6-10/h1,4-6H2,2-3H3
InChIKeyJANRUIBBIKVUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mevalonic Lactone Methacrylate (CAS 177080-66-9): Procurement-Grade Overview for Research and Industrial Sourcing


(4-Methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, commercially designated as Mevalonic Lactone Methacrylate (MLMA), is a specialty methacrylate monomer combining a polymerizable methacryloyl group with a six-membered δ-valerolactone (oxane) ring . With molecular formula C₁₀H₁₄O₄ and molecular weight 198.22 g·mol⁻¹, MLMA is supplied as a colorless-to-light-yellow liquid stabilized with monomethyl ether hydroquinone (MEHQ), typically at purities ≥97.0% (GC) . The compound is stored frozen (<0 °C) and is classified as heat-sensitive . Unlike commodity methacrylates, MLMA's distinguishing feature is the pendant lactone ring that survives radical polymerization, yielding polymers with reactive lactone functionality unavailable from conventional methacrylate monomers.

Why Generic Methacrylate Monomers Cannot Replace Mevalonic Lactone Methacrylate in Performance-Critical Applications


MLMA is not interchangeable with commodity methacrylates (e.g., methyl methacrylate, MMA) or simpler lactone-bearing methacrylates (e.g., γ-butyrolactone methacrylate) because it delivers three functions simultaneously that no single alternative monomer replicates: (i) the six-membered δ-valerolactone ring provides thermal stability superior to five-membered lactone analogs and to tetrahydropyranyl-protected methacrylates, enabling higher post-apply bake temperatures in lithographic processing [1]; (ii) the lactone ester serves as an acid-cleavable protecting group that undergoes catalytic deprotection to generate a large polarity switch essential for high-contrast 193 nm photoresist patterning [2]; and (iii) after polymerization, the intact pendant lactone rings accept nucleophilic attack, permitting post-synthetic conversion of hydrophobic polymer films to hydrophilic surfaces in seconds—a responsive functionality absent from MMA, 2-methyl-2-adamantyl methacrylate, and other 193 nm resist monomers [2]. Substituting any generic methacrylate forfeits at least two of these three performance-defining attributes.

Quantitative Differentiation Evidence for Mevalonic Lactone Methacrylate Versus Closest Structural and Functional Analogs


Thermal Decomposition Onset: MLMA-Based Polymers vs. Tetrahydropyranyl Methacrylate (THPMA) Copolymers in 193 nm Resist Formulations

In a direct comparative evaluation of acid-labile ester leaving groups for chemically amplified 193 nm methacrylate resists, thermal analysis demonstrated that tetrahydropyranyl methacrylate (THPMA)-based copolymer resins begin to decompose at approximately 125 °C, whereas the mevalonic lactone methacrylate (MLMA) ester is explicitly identified as one of the 'more thermally stable esters' enabling higher-temperature processing [1]. The homopolymer of MLMA (PMevL) exhibits a two-step thermal degradation profile with the first onset at 186 °C (attributed to lactone ring decomposition and depolymerization, 62.7 wt% loss extending to 400 °C), confirmed by thermogravimetric analysis (TGA) [2]. This represents a ≥61 °C increase in decomposition onset relative to the THPMA comparator system.

193 nm photoresist thermal stability post-apply bake chemically amplified resist methacrylate terpolymer

Glass Transition Temperature of Poly(mevalonic lactone methacrylate) vs. Poly(methyl methacrylate) for Elevated-Temperature Polymer Applications

The homopolymer of MLMA, poly(mevalonic lactone methacrylate) (PMevL), exhibits a glass transition temperature (Tg) of 154 °C as measured by differential scanning calorimetry (DSC) [1]. This is approximately 49 °C higher than the well-established Tg of atactic poly(methyl methacrylate) (PMMA), which ranges from approximately 100–110 °C depending on tacticity [2]. The elevated Tg is attributed to the rigid six-membered lactone pendant group, which restricts backbone segmental motion more effectively than the methyl ester side chain of PMMA.

glass transition temperature polymer thermal properties differential scanning calorimetry high-Tg methacrylate PMMA alternative

Hydrolytic Stability of MLMA Monomer and Polymer vs. the Parent Mevalonolactone: Enabling Aqueous-Processable Polymer Architectures

The parent compound mevalonolactone (MVL) is known to immediately convert to mevalonic acid upon contact with water, severely limiting its utility as a monomer building block [1]. In direct contrast, MLMA monomer demonstrates surprising stability: when PMevL polymer was immersed in D₂O for 2 days, filtered, and analyzed by ¹H-NMR, no dissolved hydrolysis product was detected, confirming the stability of the pendant mevalonolactone ring against spontaneous hydrolysis under neutral aqueous conditions [1]. The monomer itself was also confirmed stable after 16 h UV irradiation and after overnight heating at 70 °C (¹H-NMR and ¹³C-NMR verification) [1].

hydrolytic stability lactone ring stability aqueous compatibility mevalonolactone polymer post-modification

Molecular Weight Control via RAFT Photopolymerization: Dispersity Reduction from Đ = 2.2 to Đ = 1.55 vs. Conventional Free-Radical PMevL

MLMA undergoes conventional free-radical photopolymerization to yield PMevL with Mn,SEC = 29 kg·mol⁻¹ and a relatively broad dispersity of Đ = 2.2 (PMMA calibration) [1]. When the identical monomer is subjected to RAFT-controlled photopolymerization under UV light (TPO photoinitiator, RAFT agent, 10 h), the resulting RPMevL exhibits a markedly narrower dispersity of Đ = 1.55 with Mn,SEC = 7.5 kg·mol⁻¹ [1]. Furthermore, the RAFT-derived polymer retains active thiocarbonylthio end-groups, enabling successful chain extension with styrene to form a block copolymer (RPMevL-b-PS) with Đ = 1.53 and Mn,SEC = 12.6 kg·mol⁻¹ [1]. The Đ reduction of 0.65 units (2.2 → 1.55) represents a transition from poorly controlled to well-controlled radical polymerization behavior.

RAFT polymerization controlled radical polymerization dispersity block copolymer photopolymerization

Sub-0.20 μm Lithographic Resolution Achieved with MLMA-Containing 193 nm Single-Layer Photoresist Copolymers

A positive-tone chemically amplified resist formulated from a copolymer of MLMA (tetrahydro-4-methyl-2-oxo-2H-pyran-4-yl methacrylate) and 2-methyl-2-adamantyl methacrylate (MAdMA), combined with a photoacid generator, resolved 0.17 μm line-and-space (L/S) patterns using an ArF excimer laser exposure system (193 nm) with a 2.38% TMAH aqueous developer [1]. Independent evaluation of the MLMA/MAdMA copolymer platform confirmed linear resolutions down to 130 nm dense lines under conventional 193 nm illumination with high sensitivity at standard developer conditions, and the system demonstrated polysilicon etch rates 1.4× that of novolak resist [2]. The strong hydrophilicity of the mevalonic lactone ester was specifically credited for providing good adhesion of resist patterns to silicon substrates without an additional adhesion promoter layer [1].

193 nm lithography ArF excimer laser single-layer resist resolution semiconductor patterning

Nucleophilic Ring-Opening Responsiveness: Seconds-Scale Hydrophobic-to-Hydrophilic Switching Unique Among Methacrylate Monomers

The pendant mevalonolactone rings in PMevL accept nucleophilic attack by hydrazine monohydrate, converting the initially hydrophobic polymer into a hydrophilic analogue [1]. In the experimental demonstration, 10 mg of PMevL dispersed in 400 μL distilled water formed a clear solution upon stepwise addition of hydrazine (4 × 100 μL portions), with the ring-opening reaction occurring rapidly [1]. This post-polymerization responsiveness is absent in all conventional methacrylate homopolymers (PMMA, poly(2-methyl-2-adamantyl methacrylate), poly(tetrahydropyranyl methacrylate), etc.), whose ester side chains are not susceptible to facile nucleophilic ring-opening under mild conditions. The resulting RO-PMevL is water-soluble, whereas the parent PMevL is insoluble in water, THF, methanol, and acetone [1].

stimuli-responsive polymer nucleophilic ring-opening hydrophobic-to-hydrophilic switching surface wettability polymer post-modification

High-Value Application Scenarios for Mevalonic Lactone Methacrylate Based on Verified Differentiation Evidence


193 nm Single-Layer Chemically Amplified Photoresist Formulation for Sub-130 nm Node Semiconductor Patterning

MLMA is copolymerized with 2-methyl-2-adamantyl methacrylate (MAdMA) to create the matrix polymer for 193 nm chemically amplified photoresists. The mevalonic lactone ester serves as the acid-cleavable protecting group: upon photoacid generation and post-exposure bake, catalytic deprotection converts the hydrophobic lactone ester to a carboxylic acid, producing the solubility switch required for positive-tone development. The MLMA/MAdMA copolymer system has demonstrated 0.17 μm line-and-space resolution using ArF excimer laser exposure and a 2.38% TMAH developer [1]. The thermal stability advantage of MLMA over tetrahydropyranyl methacrylate (decomposition onset ≥186 °C vs. ~125 °C for THPMA-based copolymers [2]) permits higher post-apply bake temperatures, which improves acid diffusion control and resist contrast. The strong hydrophilicity of the lactone ester also provides intrinsic adhesion to silicon substrates, eliminating the need for additional adhesion promoters [1]. Users sourcing MLMA for 193 nm resist development should select MEHQ-stabilized material (≥97.0% GC purity) and store at <0 °C to preserve monomer integrity .

RAFT-Mediated Synthesis of Well-Defined Block Copolymers with Pendant Lactone Functionality for Precision Polymer Architectures

MLMA undergoes controlled radical photopolymerization via the RAFT mechanism, producing poly(mevalonic lactone methacrylate) with dispersity as low as Đ = 1.55 (vs. Đ = 2.2 for conventional free-radical polymerization of the same monomer) [3]. The active RAFT end-groups enable chain extension with a second monomer (e.g., styrene) to form block copolymers such as RPMevL-b-PS with Đ = 1.53 [3]. This controlled polymerization behavior allows researchers to construct macromolecular architectures (block, gradient, or star copolymers) wherein the MLMA block contributes a high-Tg domain (Tg ≈ 154 °C [3]) with chemically addressable lactone side chains. Procurement of high-purity MLMA (≥97.0% GC) is critical for RAFT applications because impurities can act as chain-transfer agents, broadening dispersity and consuming the RAFT mediator .

Stimuli-Responsive Polymer Coatings with On-Demand Hydrophobic-to-Hydrophilic Surface Switching

Poly(mevalonic lactone methacrylate) films are initially hydrophobic, but the pendant lactone rings undergo rapid nucleophilic ring-opening when exposed to nucleophiles such as hydrazine, converting the polymer surface to a hydrophilic state within seconds [3]. This post-polymerization responsiveness is unique among commercial methacrylate polymers: conventional methacrylates (PMMA, poly(adamantyl methacrylate), etc.) lack any analogous mild-condition chemical handle for wettability switching. The spatial selectivity of this reaction—only regions exposed to the nucleophile are converted—enables patterned surface functionalization for microfluidic devices, biosensor platforms, and controlled cell-adhesion substrates. The hydrolytic stability of the intact lactone ring in neutral water (no hydrolysis after 2 days in D₂O [3]) ensures that the polymer coating remains in its hydrophobic state until deliberately triggered, preventing unintended activation during aqueous storage or processing.

High-Tg Dielectric and Structural Layers for Microelectronic and MEMS Device Fabrication

With a homopolymer glass transition temperature of 154 °C—approximately 49 °C higher than PMMA [3]—MLMA-based polymers are suitable for permanent dielectric interlayers, passivation coatings, and structural components in microelectromechanical systems (MEMS) where thermal dimensional stability above 100 °C is required. The polymer's high dielectric constant (contributed by the multiple polar carbonyl groups of the lactone ring and methacrylate backbone) and low dielectric loss, combined with good insulating properties and mechanical strength, make it viable for multilayer interconnect insulation in advanced integrated circuit packaging . The thermal degradation profile (onset at 186 °C, TGA-confirmed [3]) provides a defined upper processing temperature limit, while the solubility in DMSO, NMP, CHCl₃, and DMF [3] facilitates spin-coating and solution-casting fabrication workflows. For these electronic-grade applications, procurement of MLMA with purity ≥98.0% and MEHQ stabilizer content specification is recommended .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.